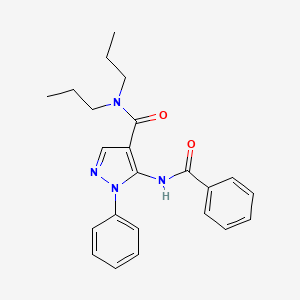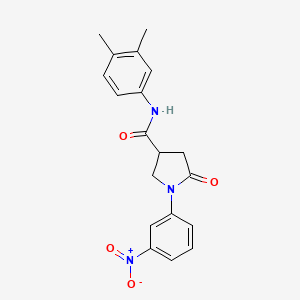![molecular formula C14H13ClFN3O3S B5002291 N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5002291.png)
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as Compound X, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.
作用機序
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X works by inhibiting a specific enzyme called enzyme X. Enzyme X is involved in various biological processes such as cell division, signal transduction, and metabolism. By inhibiting enzyme X, this compound X can modulate these processes and affect various physiological and biochemical functions.
Biochemical and Physiological Effects:
This compound X has various biochemical and physiological effects, which include:
1. Inhibition of Cell Division: this compound X inhibits the growth of cancer cells by inhibiting cell division.
2. Modulation of Signal Transduction: this compound X modulates signal transduction by inhibiting specific enzymes that are involved in this process.
3. Regulation of Metabolism: this compound X regulates metabolism by inhibiting specific enzymes that are involved in this process.
実験室実験の利点と制限
The advantages and limitations of using N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X in lab experiments include:
Advantages:
1. Specificity: this compound X is a specific inhibitor of enzyme X, which makes it a valuable tool for studying the role of this enzyme in different biological processes.
2. Potency: this compound X is a potent inhibitor of enzyme X, which makes it effective at low concentrations.
3. Versatility: this compound X can be used to study various biological processes, making it a versatile tool for scientific research.
Limitations:
1. Toxicity: this compound X can be toxic to cells at high concentrations, which can limit its use in certain experiments.
2. Specificity: this compound X is specific to enzyme X, which can limit its use in experiments where other enzymes are involved.
3. Availability: this compound X is not widely available, which can limit its use in certain experiments.
将来の方向性
The future directions of research on N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X include:
1. Development of New Inhibitors: Researchers are working on developing new inhibitors of enzyme X that are more potent and selective than this compound X.
2. Identification of New Targets: Researchers are trying to identify new targets for this compound X, which can expand its use in scientific research.
3. Clinical Trials: Researchers are exploring the potential use of this compound X in clinical trials for the treatment of various diseases.
Conclusion:
In conclusion, this compound X is a valuable tool for scientific research, which has been extensively used to study various biological processes. It is a potent inhibitor of a specific enzyme, which makes it effective at low concentrations. This compound X has various biochemical and physiological effects, which include the inhibition of cell division, modulation of signal transduction, and regulation of metabolism. While it has advantages such as specificity, potency, and versatility, it also has limitations such as toxicity, specificity, and availability. The future directions of research on this compound X include the development of new inhibitors, identification of new targets, and clinical trials.
合成法
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X can be synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridineyl chloride. This intermediate is then reacted with 5-[(dimethylamino)sulfonyl]-2-fluorobenzoic acid to form this compound X.
科学的研究の応用
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X has been extensively used in scientific research as a tool to study various biological processes. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in different biological processes. Some of the scientific research applications of this compound X include:
1. Cancer Research: this compound X has been shown to inhibit the growth of cancer cells by targeting a specific enzyme that is involved in cell division.
2. Neurological Disorders: this compound X has been shown to be effective in treating neurological disorders such as Parkinson's disease and Alzheimer's disease by targeting specific enzymes that are involved in these disorders.
3. Cardiovascular Diseases: this compound X has been shown to be effective in treating cardiovascular diseases such as hypertension and atherosclerosis by targeting specific enzymes that are involved in these diseases.
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-19(2)23(21,22)9-5-6-11(16)10(8-9)14(20)18-12-4-3-7-17-13(12)15/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYEPAPBXLVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5002209.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5002210.png)
![7-benzoyl-3,11-diphenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5002218.png)
![N-{3-[(2-naphthylamino)carbonyl]phenyl}-2-selenophenecarboxamide](/img/structure/B5002223.png)




![2-[(2,4-dichlorophenoxy)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate](/img/structure/B5002264.png)
![5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5002272.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)propanamide](/img/structure/B5002283.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B5002298.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5002304.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002305.png)